molecular formula C8H8N2O6 B075222 1,5-Dimethoxy-2,4-dinitrobenzene CAS No. 1210-96-4

1,5-Dimethoxy-2,4-dinitrobenzene

Cat. No. B075222
CAS RN: 1210-96-4
M. Wt: 228.16 g/mol
InChI Key: FNFRSLVCFFJHEE-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2,4-dinitrobenzene is a chemical compound with the molecular formula C8H8N2O6 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 1,5-Dimethoxy-2,4-dinitrobenzene or similar compounds often involves nitration of dimethoxybenzenes . The nitration of 1,4-dimethoxybenzene, for instance, yields a mixture of dinitro isomers . This mixture can then be heated in piperidine to yield 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethoxy-2,4-dinitrobenzene consists of a benzene ring substituted with two methoxy groups and two nitro groups . The average molecular weight is 228.159 Da .


Chemical Reactions Analysis

1,5-Dimethoxy-2,4-dinitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, heating a mixture of dinitro isomers obtained from the nitration of 1,4-dimethoxybenzene in piperidine yields 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .

Scientific Research Applications

Synthesis of Bioreductive Anticancer Agents

1,5-Dimethoxy-2,4-dinitrobenzene: is a precursor in the synthesis of potent bioreductive anticancer agents. These agents are designed to be activated in the hypoxic conditions of solid tumors, where they can exert cytotoxic effects selectively .

Development of Benzimidazolequinones

This compound is utilized in the synthesis of benzimidazolequinones, a class of compounds known for their potential therapeutic applications. They are studied for their role in inhibiting biological pathways that contribute to cancer cell proliferation .

Nucleophilic Aromatic Substitution Reactions

In organic chemistry, 1,5-Dimethoxy-2,4-dinitrobenzene serves as a substrate for nucleophilic aromatic substitution reactions. This process is fundamental in creating a variety of complex molecules with potential pharmacological activities .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of contact, rinse with pure water for at least 15 minutes and consult a doctor . It should be handled with gloves and stored apart from foodstuff containers or incompatible materials .

Future Directions

Future research could explore the synthesis of novel compounds from 1,5-Dimethoxy-2,4-dinitrobenzene. For instance, the compound has been used to synthesize 1-(2,5-dimethoxy-4-nitrophenyl)piperidine .

properties

IUPAC Name

1,5-dimethoxy-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFRSLVCFFJHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346795
Record name 1,5-Dimethoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethoxy-2,4-dinitrobenzene

CAS RN

1210-96-4
Record name 1,5-Dimethoxy-2,4-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 20.0 g (0.084 moles) 1,5-dichloro-2,4-dinitrobenzene in 200 ml methanol is added 22.7 g (0.42 moles) sodium methoxide. The mixture is heated to reflux and the reaction is monitored by TLC (ethyl acetate). TLC after approximately 12 hours shows the reaction is complete. The host mixture is poured into 750 ml ice/H2O. The pale yellow precipitate is collected by vacuum filtration and dried in the vacuum oven at 50° C. Yield is 16.3 g (85.7%). Recrystallization using toluene and 1 g decolorizing charcoal yields 11.5 g product, m.p. 153°-155° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the equilibrium constant determined for 1,5-Dimethoxy-2,4-dinitrobenzene in this study?

A: The research paper focuses on understanding the stability of Meisenheimer complexes, which are intermediates formed during aromatic nucleophilic substitution reactions. The researchers determined the thermodynamic equilibrium constant (K) for the addition of sodium methoxide to 1,5-Dimethoxy-2,4-dinitrobenzene in methanol to be 3.8 x 10-6 L mol-1 []. This low K value indicates that the Meisenheimer complex formed in this reaction is relatively unstable, suggesting a less favorable equilibrium towards complex formation. This information contributes to a broader understanding of how substituents on the aromatic ring influence the stability of Meisenheimer complexes and, consequently, the reaction pathways of aromatic nucleophilic substitutions.

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